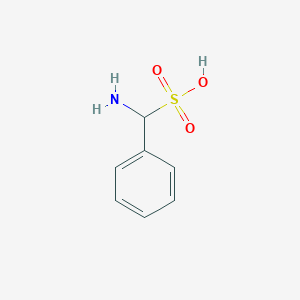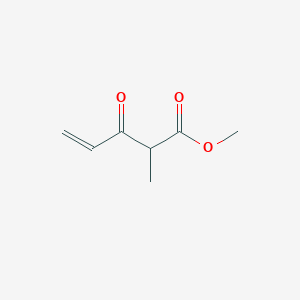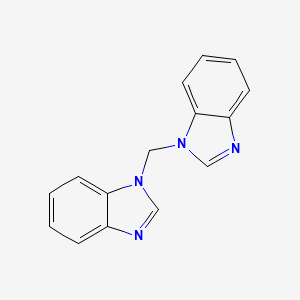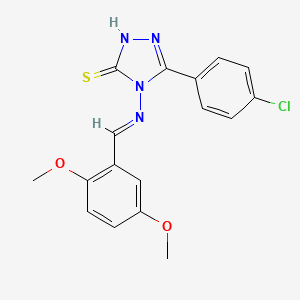![molecular formula C22H17ClN4OS B12002336 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002336.png)
4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({(E)-[3-(benciloxi)fenil]metilideno}amino)-5-(4-clorofenil)-4H-1,2,4-triazol-3-tiol es un compuesto sintético que pertenece a la clase de los derivados del triazol. Los derivados del triazol son conocidos por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-({(E)-[3-(benciloxi)fenil]metilideno}amino)-5-(4-clorofenil)-4H-1,2,4-triazol-3-tiol típicamente implica los siguientes pasos:
Formación del Anillo Triazol: El anillo triazol se forma por la ciclación de los derivados de hidracina apropiados con disulfuro de carbono en presencia de una base como el hidróxido de potasio.
Introducción del Grupo Bencilideno: El grupo bencilideno se introduce a través de una reacción de condensación entre el derivado del triazol y el 3-(benciloxi)benzaldehído en presencia de un catalizador ácido.
Sustitución de Clorofenilo: El paso final implica la sustitución del derivado del triazol con isotiocianato de 4-clorofenilo en condiciones de reflujo para producir el compuesto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su naturaleza especializada y su limitada demanda comercial. Sin embargo, las rutas sintéticas mencionadas anteriormente se pueden escalar para una producción mayor con la optimización adecuada de las condiciones de reacción y las técnicas de purificación.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-({(E)-[3-(benciloxi)fenil]metilideno}amino)-5-(4-clorofenil)-4H-1,2,4-triazol-3-tiol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo tiol se puede oxidar para formar disulfuros o ácidos sulfónicos.
Reducción: El grupo bencilideno se puede reducir al grupo bencilo correspondiente utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El grupo clorofenilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio en solventes anhidros.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como trietilamina.
Principales Productos Formados
Oxidación: Disulfuros o ácidos sulfónicos.
Reducción: Derivados del bencilo.
Sustitución: Derivados de triazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
4-({(E)-[3-(benciloxi)fenil]metilideno}amino)-5-(4-clorofenil)-4H-1,2,4-triazol-3-tiol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas con potenciales actividades biológicas.
Biología: Se estudia por sus propiedades antimicrobianas y antifúngicas, lo que lo convierte en un candidato para el desarrollo de nuevos agentes terapéuticos.
Medicina: Se investiga por sus propiedades anticancerígenas, particularmente en la inhibición del crecimiento de las células cancerosas.
Mecanismo De Acción
El mecanismo de acción de 4-({(E)-[3-(benciloxi)fenil]metilideno}amino)-5-(4-clorofenil)-4H-1,2,4-triazol-3-tiol implica su interacción con varios objetivos moleculares y vías:
Objetivos Moleculares: El compuesto puede interactuar con enzimas o receptores involucrados en el crecimiento microbiano o la proliferación de células cancerosas.
Vías Involucradas: Puede inhibir vías clave como la síntesis de ADN o la síntesis de proteínas, lo que lleva a la inhibición del crecimiento y la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-({(E)-[3-(benciloxi)fenil]metilideno}amino)-5-(3-metoxifenil)-4H-1,2,4-triazol-3-tiol
- 4-({(E)-[3-(benciloxi)fenil]metilideno}amino)-5-(3-piridinil)-4H-1,2,4-triazol-3-tiol
Singularidad
4-({(E)-[3-(benciloxi)fenil]metilideno}amino)-5-(4-clorofenil)-4H-1,2,4-triazol-3-tiol es único debido a la presencia del grupo 4-clorofenilo, que puede mejorar su actividad biológica y especificidad en comparación con compuestos similares. La combinación de los grupos bencilideno y triazol también contribuye a sus propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C22H17ClN4OS |
|---|---|
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-[(E)-(3-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H17ClN4OS/c23-19-11-9-18(10-12-19)21-25-26-22(29)27(21)24-14-17-7-4-8-20(13-17)28-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,26,29)/b24-14+ |
Clave InChI |
YIUIOVKOGQXYKJ-ZVHZXABRSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NN3C(=NNC3=S)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3-Chlorophenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetohydrazide](/img/structure/B12002258.png)
![1,2-Ethanediamine, N1,N1-diethyl-N2-[4-(2-phenyldiazenyl)-1-naphthalenyl]-](/img/structure/B12002261.png)

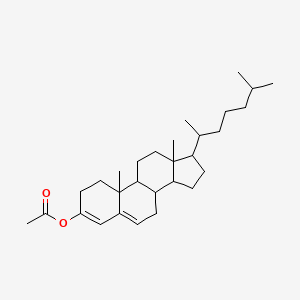

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B12002293.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-methylphenyl)oxamide](/img/structure/B12002298.png)
